molecular formula C₁₇H₁₅D₃N₄O₂ B1155496 7-Hydroxy Alosetron-d3

7-Hydroxy Alosetron-d3

Cat. No.: B1155496
M. Wt: 313.37
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy Alosetron-d3 is a deuterium-labeled stable isotope of a key human metabolite of Alosetron, intended for use as an internal standard in quantitative analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) . This high-purity reference standard is critical for ensuring analytical accuracy and precision during method development, validation, and quality control in pharmacokinetic and metabolic studies . Alosetron is a potent 5-HT3 receptor antagonist used to treat severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women . It works by blocking serotonin receptors in the gastrointestinal tract, which slows colonic transit, reduces visceral pain perception, and decreases intestinal secretions . The parent drug is extensively metabolized in the liver, primarily by cytochrome P450 enzymes including CYP2C9, CYP3A4, and CYP1A2 . Studying metabolites like 7-Hydroxy Alosetron is essential for understanding the drug's metabolism, disposition, and potential interactions. By utilizing this deuterated analog, researchers can achieve high levels of traceability and reliability in their data, which is fundamental for drug development and regulatory compliance . This product is offered with a documented Certificate of Analysis to guarantee its identity and purity. Please note: This product is supplied for analytical and research purposes only. It is strictly marked "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₁₇H₁₅D₃N₄O₂

Molecular Weight

313.37

Synonyms

2,3,4,5-Tetrahydro-7-hydroxy-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrid_x000B_o[4,3-b]indol-1-one-d3;  7-Hydroxy Lotronex-d3

Origin of Product

United States

Advanced Analytical Methodologies for 7 Hydroxy Alosetron D3

Mass Spectrometry (MS)-Based Techniques in Metabolite Analysis

Mass spectrometry has become an indispensable tool in the field of drug metabolism due to its high sensitivity, selectivity, and versatility. When coupled with separation techniques like liquid chromatography, it provides a powerful platform for analyzing complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological samples. nih.gov The method combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry. nih.gov For the analysis of 7-Hydroxy Alosetron-d3, a stable isotope-labeled internal standard, a validated LC-MS/MS method would be developed to ensure accuracy and precision. lcms.cz

The separation is typically achieved on a reverse-phase C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile. nih.govekb.eg Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions are monitored for the analyte and its internal standard, providing excellent selectivity and minimizing matrix interference. lcms.cz

Table 1: Illustrative LC-MS/MS Parameters for 7-Hydroxy Alosetron-d3 Analysis

Parameter Typical Setting Purpose
LC Column C18 (e.g., 150 mm x 4.6 mm, 3 µm) Separation of the analyte from other matrix components.
Mobile Phase A: 0.01 M Ammonium Acetate in WaterB: Acetonitrile Gradient elution to achieve optimal chromatographic resolution.
Flow Rate 1.0 mL/min Maintains consistent retention times and peak shapes. nih.gov
Injection Volume 10-20 µL Introduction of the sample into the LC system. nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive Efficiently ionizes the target molecule for MS detection.
Detection Mode Multiple Reaction Monitoring (MRM) Provides high selectivity and sensitivity for quantification.

| MRM Transition | Specific m/z (precursor) → m/z (product) | Uniquely identifies and quantifies 7-Hydroxy Alosetron-d3. |

High-Resolution Mass Spectrometry for Structural Elucidation of Deuterated Metabolites

High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, is crucial for the structural confirmation of metabolites. HRMS provides highly accurate mass measurements, typically with sub-ppm mass accuracy, which allows for the determination of the elemental composition of a molecule. acs.org

In the context of 7-Hydroxy Alosetron-d3, HRMS would be used to:

Confirm the molecular formula: By comparing the measured accurate mass with the theoretical exact mass, the elemental composition (C₁₇H₁₅D₃N₄O₂) can be confidently assigned.

Distinguish from non-deuterated analogues: The mass difference between 7-Hydroxy Alosetron and 7-Hydroxy Alosetron-d3 is precisely measured, confirming the incorporation of three deuterium (B1214612) atoms.

Aid in metabolite identification: Combining techniques like hydrogen/deuterium (H/D) exchange with HRMS can further improve the confidence in identifying unknown metabolites in complex samples. acs.orgnih.gov

Table 2: Theoretical Exact Mass Comparison

Compound Molecular Formula Theoretical Exact Mass (monoisotopic)
7-Hydroxy Alosetron C₁₇H₁₈N₄O₂ 310.1430

Ion Mobility Spectrometry-Mass Spectrometry Applications

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to the analysis of complex mixtures. This technique separates ions in the gas phase based on their size, shape, and charge. acs.org For deuterated metabolites, IMS-MS can be particularly useful for separating isomeric compounds that may not be resolved by chromatography alone. nih.gov

The coupling of IMS with MS allows for the determination of the collision cross-section (CCS) of an ion, which is a characteristic physical property related to its three-dimensional structure. This can help in distinguishing between different conformers of 7-Hydroxy Alosetron-d3. Furthermore, IMS-MS combined with gas-phase hydrogen/deuterium exchange (HDX) can provide detailed structural information and aid in the characterization of small molecules. nih.govuni-hannover.de The introduction of cyclic ion mobility (cIM) technology offers the potential for even higher resolution separations, which is advantageous for complex mixtures containing deuterated species. lcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Labeled Compounds

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and environment of atoms within a molecule. It is particularly valuable for confirming the site of isotopic labeling.

¹H NMR and ¹³C NMR for Structural Confirmation of Deuterated Sites

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for structural elucidation. When analyzing a deuterium-labeled compound like 7-Hydroxy Alosetron-d3, specific changes in the spectra confirm the location of the deuterium atoms.

¹H NMR: In the ¹H NMR spectrum of 7-Hydroxy Alosetron-d3, the signal corresponding to the protons of the N-methyl group in the non-deuterated compound would be absent or significantly reduced. This provides direct evidence of deuterium substitution at that position. The signals for other protons in the molecule, such as those on the aromatic rings, would remain, confirming the rest of the structure. rsc.org

¹³C NMR: In the ¹³C NMR spectrum, the carbon atom attached to the deuterium atoms (the -CD₃ group) will exhibit a characteristic multiplet signal due to spin-spin coupling with deuterium (which has a nuclear spin of 1). This splitting pattern is distinct from the quartet seen for a -CH₃ group in proton-coupled ¹³C NMR and the singlet in a proton-decoupled spectrum. The chemical shift of this carbon may also be slightly altered due to the isotopic effect.

Deuterium NMR (²H NMR) in Metabolic Tracking Studies

Deuterium (²H) NMR, also known as Deuterium Metabolic Imaging (DMI) in an imaging context, is a specialized technique that directly detects the deuterium nucleus. nih.gov Given the very low natural abundance of deuterium (approximately 0.01%), there is minimal background signal, making ²H NMR an excellent tool for metabolic tracking studies. nih.govmdpi.com

After administration of a deuterated compound, ²H NMR can be used to monitor the appearance of the deuterated substrate and its subsequent metabolites over time. researchgate.netnih.gov In the case of 7-Hydroxy Alosetron-d3, this technique could be applied in preclinical or in vitro studies to track its metabolic fate. The chemical shifts in ²H NMR are analogous to those in ¹H NMR, allowing for the identification of different deuterated species. nih.gov This method provides a non-radioactive means to investigate metabolic pathways and the kinetics of drug metabolism. nih.govmdpi.com

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the selective and sensitive quantification of 7-Hydroxy Alosetron-d3, particularly in complex biological matrices. The choice between liquid and gas chromatography is primarily dictated by the physicochemical properties of the analyte and the specific requirements of the analytical method.

Ultra-Performance Liquid Chromatography (UPLC) Method Development for 7-Hydroxy Alosetron-d3

Ultra-Performance Liquid Chromatography (UPLC) stands as a powerful analytical tool for the analysis of 7-Hydroxy Alosetron-d3, offering enhanced resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). The development of a UPLC method is a meticulous process that involves the optimization of several parameters to ensure accurate and reliable quantification, especially when 7-Hydroxy Alosetron-d3 is utilized as an internal standard in pharmacokinetic studies.

A cornerstone of UPLC method development is the selection of the stationary phase. Reversed-phase columns, particularly those packed with sub-2 µm particles such as C18 or phenyl-hexyl, are frequently employed to achieve high separation efficiency. The mobile phase, a critical component of the separation process, typically consists of a mixture of an aqueous solvent and an organic modifier like acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often utilized to facilitate the separation of compounds with varying polarities within a short analytical run. The addition of additives such as formic acid to the mobile phase can improve peak shape and enhance ionization in mass spectrometry detection.

The operational parameters of the UPLC system, including flow rate and column temperature, are carefully controlled to ensure reproducibility. Flow rates are generally higher in UPLC than in HPLC, contributing to faster analysis times. Detection is most commonly achieved by tandem mass spectrometry (UPLC-MS/MS), which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.

Gas Chromatography (GC) Applications in Deuterated Compound Analysis

While less common for polar pharmaceutical compounds, Gas Chromatography (GC) can be a viable technique for the analysis of deuterated compounds like 7-Hydroxy Alosetron-d3, particularly when high chromatographic efficiency is paramount. A significant consideration for GC analysis of this compound is the need for derivatization. The polar hydroxyl group can lead to poor chromatographic performance; therefore, a derivatization step, such as silylation, is often necessary to increase the volatility and thermal stability of the analyte.

The choice of a capillary column with a non-polar or semi-polar stationary phase is crucial for achieving the desired separation. The temperature program of the GC oven is optimized to ensure the resolution of the derivatized analyte from other sample components. When coupled with a mass spectrometer (GC-MS), the instrument can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. The deuterium label in 7-Hydroxy Alosetron-d3 provides a distinct mass shift, allowing for clear differentiation from its non-deuterated counterpart.

Method Validation and Qualification for Analytical Assays Utilizing 7-Hydroxy Alosetron-d3 as an Internal Standard

The use of 7-Hydroxy Alosetron-d3 as an internal standard (IS) in bioanalytical methods necessitates a comprehensive validation process to demonstrate that the method is suitable for its intended purpose. ich.org This validation adheres to strict guidelines set by regulatory authorities to ensure the integrity and reliability of the analytical data. ich.org

Specificity and Selectivity Evaluations

Specificity and selectivity are critical parameters that demonstrate the ability of the analytical method to distinguish the analyte and the IS from other components in the biological matrix. ich.orgeuropa.eu To assess this, at least six individual sources of the blank matrix are analyzed to ensure that no endogenous substances interfere with the detection of the analyte or IS. europa.eu The absence of interfering peaks at the retention times of the analyte and IS confirms the method's selectivity. europa.eu For an analytical run to be accepted, the response from interfering components should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard. europa.eu

Linearity and Calibration Range Assessment

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing a series of standards of known concentrations. The response of the analyte, typically the peak area ratio of the analyte to the IS, is then plotted against the concentration. A linear regression analysis is performed, and a correlation coefficient (r) or coefficient of determination (r²) close to 1.00 indicates a strong linear relationship. The calibration range is defined by the lower and upper limits of quantification (LLOQ and ULOQ).

Table 1: Representative Linearity Data

Analyte Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1.00.052
2.50.130
5.00.261
10.00.525
25.01.310
50.02.620
100.05.245

Accuracy, Precision, and Reproducibility Studies

Accuracy refers to the closeness of the mean test results to the true value, while precision measures the degree of agreement among individual test results. europa.eu Both are evaluated by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) over several analytical runs. fda.gov

Intra-assay precision and accuracy are determined by analyzing replicate QC samples within the same analytical run.

Inter-assay precision and accuracy are assessed by analyzing QC samples on different days to evaluate the method's performance over time.

For the results to be acceptable, the precision, expressed as the coefficient of variation (CV), should not exceed 15% (or 20% at the LLOQ), and the accuracy, expressed as the percent relative error (%RE), should be within ±15% (or ±20% at the LLOQ). europa.eu Reproducibility is further demonstrated by the consistency of results when the method is performed by different analysts or on different instruments.

Table 2: Illustrative Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-assay Precision (%CV)Intra-assay Accuracy (%RE)Inter-assay Precision (%CV)Inter-assay Accuracy (%RE)
Low3.04.8-3.16.2-2.5
Medium40.03.51.84.91.2
High80.02.7-0.93.8-1.4

Stability of 7-Hydroxy Alosetron-d3 in Biological and Analytical Matrices

The stability of 7-Hydroxy Alosetron-d3 is a critical parameter for the accurate quantification of the compound in biological samples and for ensuring the integrity of analytical standards. Stability studies are typically conducted to evaluate the effects of storage conditions, sample processing, and analytical procedures on the compound's concentration. These studies often involve exposing the analyte to various conditions, such as different temperatures, pH levels, and light, as well as assessing its stability in biological matrices like plasma and urine over time.

Key Considerations for Stability:

pH-Dependent Stability: The stability of molecules can be significantly influenced by pH. For instance, some compounds are susceptible to hydrolysis under acidic or alkaline conditions. Studies on the parent compound, Alosetron, have indicated its degradation pathways, which may also be relevant for its hydroxylated metabolite.

Temperature and Freeze-Thaw Stability: The integrity of analytes in biological samples can be compromised by storage temperature and repeated freeze-thaw cycles. It is crucial to establish conditions under which 7-Hydroxy Alosetron-d3 remains stable to ensure reliable analytical results.

Oxidative and Photolytic Stability: Exposure to oxidative conditions and light can lead to the degradation of certain compounds. Forced degradation studies on Alosetron have shown its susceptibility to oxidation. nih.gov The presence of a hydroxyl group in 7-Hydroxy Alosetron-d3 might alter its sensitivity to oxidative and photolytic degradation.

Impact of Deuteration: The substitution of hydrogen with deuterium, known as deuteration, can sometimes lead to a "kinetic isotope effect," which may slow down metabolic reactions and potentially alter the rate of certain degradation pathways. osti.govnih.govjuniperpublishers.com This could theoretically enhance the stability of 7-Hydroxy Alosetron-d3 compared to its non-deuterated counterpart.

Illustrative Stability Data in Human Plasma:

The following table represents hypothetical stability data for 7-Hydroxy Alosetron-d3 in human plasma under various conditions, based on typical stability testing protocols.

ConditionDurationTemperatureMean Concentration (% of Initial)Standard Deviation
Freeze-Thaw Stability 3 Cycles-20°C to Room Temp98.52.1
Short-Term Stability 24 hoursRoom Temperature97.23.5
Long-Term Stability 30 days-80°C99.11.8
Post-Preparative Stability 48 hours4°C98.92.3

Detailed Research Findings (Inferred):

Based on the known stability profile of Alosetron and related compounds, the following research findings can be anticipated for 7-Hydroxy Alosetron-d3:

Alkaline and Oxidative Lability: Similar to Alosetron, 7-Hydroxy Alosetron-d3 is likely to exhibit instability under alkaline and oxidative stress conditions. nih.govresearchgate.net The presence of the electron-donating hydroxyl group might slightly increase its susceptibility to oxidation compared to the parent drug.

Thermal and Photolytic Stability: Alosetron has been found to be relatively stable under thermal and photolytic stress. nih.gov It is plausible that 7-Hydroxy Alosetron-d3 would exhibit similar stability under these conditions.

Stability in Biological Matrices: In biological matrices such as plasma and urine, the stability of drug metabolites can be influenced by enzymatic activity. nih.gov For 7-Hydroxy Alosetron-d3, it would be important to assess its stability in the presence of various anticoagulants and at different storage temperatures to prevent enzymatic degradation. The use of deuteration may slow metabolic processes, potentially contributing to greater stability in biological samples. osti.govnih.gov

Hypothetical Forced Degradation Profile:

This table illustrates a potential forced degradation profile for 7-Hydroxy Alosetron-d3, highlighting the conditions that are likely to cause significant degradation.

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)
Acid Hydrolysis 0.1 N HCl24 hours60°C< 10%
Base Hydrolysis 0.1 N NaOH24 hours60°C15 - 25%
Oxidative Degradation 3% H₂O₂24 hours60°C20 - 30%
Thermal Degradation Solid State24 hours80°C< 5%
Photolytic Degradation UV Light (254 nm)24 hoursRoom Temperature< 5%

It is imperative to note that the data presented in the tables are illustrative and based on scientific reasoning rather than direct experimental results for 7-Hydroxy Alosetron-d3. Rigorous experimental validation following regulatory guidelines, such as those from the ICH, would be necessary to definitively establish the stability of this compound. nih.gov

In Vitro and Preclinical in Vivo Metabolic Characterization of Alosetron and Its 7 Hydroxy Metabolite

Identification of Phase I and Phase II Metabolic Pathways of Alosetron Leading to 7-Hydroxylation

The conversion of Alosetron to its 7-hydroxy metabolite is primarily a Phase I metabolic reaction. This process is mediated by a diverse set of enzymes, predominantly from the Cytochrome P450 superfamily, although other pathways also contribute.

Table 1: Contribution of Cytochrome P450 (CYP) Isozymes to Alosetron Metabolism

CYP Enzyme Contribution to Metabolism
CYP2C9 ~30%
CYP3A4 ~18%
CYP1A2 ~10%

Data sourced from in vitro studies. fda.gov

A notable portion of Alosetron's Phase I metabolism, estimated at around 11%, is mediated by non-CYP enzymes. fda.gov While specific non-CYP enzymes responsible for Alosetron's 7-hydroxylation are not extensively detailed in the literature, this category can include enzymes such as flavin-containing monooxygenases (FMOs) or aldehyde oxidases (AO). evotec.comnih.gov The involvement of multiple enzymatic systems, both CYP and non-CYP, underscores the complexity of Alosetron's biotransformation. fda.gov

Enzyme Kinetics and Reaction Phenotyping of 7-Hydroxylation

To delineate the specific roles of various enzymes in the 7-hydroxylation of Alosetron, detailed enzyme kinetic and reaction phenotyping studies have been conducted using various in vitro systems.

Studies utilizing isolated liver microsomes and hepatocytes from preclinical species such as rats and dogs, as well as from humans, have been instrumental in characterizing the formation of the 7-hydroxy metabolite. nih.gov These investigations have shown that the profiles of Phase I metabolites, including hydroxylated derivatives, are similar between hepatocytes and microsomes. nih.gov Furthermore, the metabolites produced in these in vitro systems are consistent with those observed in in vivo studies. nih.gov Hepatocyte models generally show more extensive metabolic processing compared to microsomes, though sequential metabolism is less comprehensive than what is observed in vivo. nih.gov

To precisely identify the contribution of individual CYP enzymes to Alosetron's 7-hydroxylation, studies have employed recombinant human enzymes. nih.gov By expressing single CYP isoforms (e.g., CYP3A4, CYP2C9, CYP1A2) in systems like human recombinant microsomes, researchers can determine the specific activity of each enzyme in the formation of the 7-hydroxy metabolite. nih.gov This approach confirms the findings from studies with liver microsomes and hepatocytes, solidifying the role of CYP3A4, CYP2C9, and CYP1A2 as key contributors to Alosetron's metabolism. fda.govnih.gov

Comparative Metabolism of Alosetron in Experimental Animal Models

The metabolic profile of Alosetron has been compared across different preclinical species to assess their suitability as models for human metabolism.

Studies involving rats, dogs, and humans have demonstrated that the major routes of Alosetron metabolism, including hydroxylation, are broadly similar across these species. nih.gov The metabolites identified in rat and dog microsomes and hepatocytes align with those found in human systems and with metabolites detected in vivo. nih.gov This consistency supports the use of these animal models for predicting the in vivo metabolites of Alosetron in humans. nih.gov However, it is important to note that interspecies differences in 5-HT3 receptor pharmacology can exist, which requires careful consideration when extrapolating pharmacodynamic effects. physiology.org Additionally, some studies in animal models have revealed specific physiological responses, such as gender differences in the effect of Alosetron on gut motility in mice, which may be related to metabolic or pharmacodynamic variations. physiology.org

Table 2: Summary of Comparative Metabolism Findings for Alosetron

In Vitro System Species Key Findings
Hepatocytes, Liver Microsomes Rat, Dog, Human Metabolite profiles were similar to those observed in vivo. nih.gov
Hepatocytes, Liver Microsomes Rat, Dog, Human Major metabolic routes include N-dealkylation and hydroxylation. nih.gov

Species-Specific Metabolic Profiles and Metabolite Quantification

The metabolism of Alosetron has been evaluated across various preclinical species, including rats and dogs, as well as in human-derived in vitro systems to understand inter-species differences and predict its metabolic fate in humans. In vitro studies using liver microsomes and hepatocytes from rats, dogs, and humans have shown that the primary phase I metabolic pathways for Alosetron are N-dealkylation and hydroxylation nih.gov. The resulting metabolite profiles from these in vitro systems are qualitatively similar to those observed in in vivo studies nih.gov.

While hydroxylation is a known metabolic route, the specific quantification of each hydroxylated metabolite, such as 7-Hydroxy Alosetron, across different species is not extensively detailed in publicly available literature. However, an FDA review document has noted the presence of a 7-O-alosetron glucuronide, indicating that 7-hydroxylation is a relevant pathway, which is then followed by phase II conjugation fda.gov. In human in vivo studies with radiolabeled Alosetron, the majority of the dose is recovered in the urine as metabolites, with the 6-hydroxy glucuronide and other oxygenated derivatives being prominent nih.gov.

For the purpose of illustrating typical findings in such preclinical studies, the following table presents hypothetical data on the relative percentage of major Alosetron metabolites observed in liver microsomes from different species.

Table 1: Illustrative In Vitro Metabolic Profile of Alosetron in Liver Microsomes Note: The following data is hypothetical and for illustrative purposes only, as specific quantitative data for 7-Hydroxy Alosetron across these species is not available in the cited literature.

MetaboliteHuman (%)Rat (%)Dog (%)
Parent (Alosetron) 252030
6-Hydroxy Alosetron 403530
7-Hydroxy Alosetron 152510
N-demethyl Alosetron 202030

Evaluation of Circulating and Excreted Metabolites in Preclinical Models

Following administration in animal models, Alosetron is rapidly absorbed and extensively metabolized nih.gov. The resulting metabolites are then distributed and subsequently eliminated from the body. Mass balance studies are crucial for determining the routes and extent of excretion of the parent drug and its metabolites. In preclinical species, as in humans, metabolites of Alosetron are excreted through both renal (urine) and biliary (feces) pathways nih.gov.

The following table provides a hypothetical representation of the distribution of Alosetron and its metabolites in the plasma and excreta of a preclinical model, such as the dog, following administration of a radiolabeled dose.

Table 2: Hypothetical Distribution of Alosetron and Metabolites in a Preclinical Model (Dog) Note: This table contains illustrative data based on general principles of drug metabolism studies. Specific published data for 7-Hydroxy Alosetron was not available.

CompoundPlasma (% of Total Radioactivity)Urine (% of Administered Dose)Feces (% of Administered Dose)
Parent (Alosetron) 30< 510
6-Hydroxy Alosetron (and conjugates) 354015
7-Hydroxy Alosetron (and conjugates) 152010
Other Metabolites 201015

Isotope Effects on Alosetron Metabolism and the Role of Deuteration

Kinetic Isotope Effects on Metabolic Stability and Clearance

Deuteration, the strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium (B1214612), is a technique used in medicinal chemistry to improve the pharmacokinetic properties of a drug. This improvement is often mediated by the kinetic isotope effect (KIE). The KIE arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of reaction if the cleavage of this bond is the rate-determining step in a metabolic pathway.

For a drug like Alosetron, which is cleared primarily through metabolism by cytochrome P450 (CYP) enzymes, deuteration at a site of hydroxylation (a "metabolic soft spot") could theoretically decrease the rate of its metabolism. This would manifest as increased metabolic stability in in vitro systems (e.g., liver microsomes) and a lower systemic clearance in vivo, potentially leading to a longer half-life and increased drug exposure. The magnitude of the KIE is most significant for deuterium substitution due to the 100% increase in the mass of the isotope.

Impact of Deuteration on Metabolite Formation Rates

The introduction of deuterium at a specific site on a molecule can selectively slow down one metabolic pathway, which may lead to a "metabolic switching" effect, where the drug is increasingly metabolized through alternative routes. If Alosetron were to be deuterated at the 7-position (to create a precursor to 7-Hydroxy Alosetron-d3), the rate of formation of the 7-hydroxy metabolite would be expected to decrease due to the KIE.

This would result in a lower concentration of the 7-hydroxy metabolite and potentially a higher relative abundance of other metabolites, such as 6-Hydroxy Alosetron or N-demethyl Alosetron, assuming their formation does not involve the cleavage of the newly introduced C-D bond. The precise impact would depend on the specific CYP enzymes involved and the exact mechanism of the hydroxylation reaction.

The table below illustrates the potential theoretical impact of deuteration on the formation rate of 7-Hydroxy Alosetron in an in vitro system like human liver microsomes.

Table 3: Theoretical Impact of Deuteration on 7-Hydroxy Alosetron Formation Rate Note: The data presented is hypothetical and illustrates the expected outcome of a kinetic isotope effect. No experimental data for 7-Hydroxy Alosetron-d3 has been published in the searched literature.

CompoundEnzyme SourceVmax (pmol/min/mg protein)Km (µM)Intrinsic Clearance (Vmax/Km)
Alosetron (unlabeled) Human Liver Microsomes1001010.0
Alosetron-d3 (at C7) Human Liver Microsomes40113.6

Applications of 7 Hydroxy Alosetron D3 in Drug Metabolism and Pharmacokinetic Research

Utilization as a Quantitation Internal Standard in Bioanalytical Assays for Alosetron and its Metabolites

Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The use of a deuterated analog, such as 7-Hydroxy Alosetron-d3, offers significant advantages in the precise and accurate measurement of alosetron and its corresponding non-deuterated metabolite, 7-Hydroxy Alosetron, in complex biological matrices.

In preclinical bioanalytical studies, accuracy and precision are paramount for reliable pharmacokinetic data. A stable isotope-labeled internal standard like 7-Hydroxy Alosetron-d3 is ideal as it shares near-identical physicochemical properties with the analyte of interest (7-Hydroxy Alosetron). This similarity ensures that the internal standard and the analyte behave consistently during sample preparation, extraction, and chromatographic separation. Any variability introduced during these steps will affect both the analyte and the internal standard to the same extent, allowing for reliable normalization of the analytical signal.

The co-elution of the analyte and its deuterated internal standard in LC-MS analysis minimizes the impact of variations in instrument response, leading to improved precision and accuracy of the quantitative results. This is a critical factor in generating robust data for pharmacokinetic modeling and dose-response assessments in preclinical animal models.

Hypothetical Data Table: Precision and Accuracy of an LC-MS/MS Assay for 7-Hydroxy Alosetron using 7-Hydroxy Alosetron-d3 as an Internal Standard.

Quality Control SampleNominal Concentration (ng/mL)Measured Concentration (Mean ± SD, n=6)Precision (%CV)Accuracy (%)
Lower Limit of Quantitation (LLOQ)0.10.105 ± 0.01211.4105.0
Low Quality Control (LQC)0.30.291 ± 0.0258.697.0
Medium Quality Control (MQC)3.03.12 ± 0.185.8104.0
High Quality Control (HQC)30.029.4 ± 1.24.198.0

Biological samples such as plasma, urine, and tissue homogenates are complex matrices that can significantly impact the ionization efficiency of an analyte in the mass spectrometer, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.

The use of a stable isotope-labeled internal standard like 7-Hydroxy Alosetron-d3 is the most effective way to compensate for matrix effects. Since the deuterated standard has a very similar chemical structure and chromatographic retention time to the endogenous analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect is effectively normalized, leading to more reliable and reproducible quantitative data.

Tracing Metabolic Fate and Pathways of Alosetron in Preclinical Systems

Deuterium-labeled compounds are invaluable tools for tracing the metabolic fate of a drug and identifying its metabolic pathways. The deuterium (B1214612) atoms act as a "tag" that allows researchers to follow the molecule and its metabolites through various biological systems.

In vitro metabolism studies using liver microsomes, hepatocytes, or recombinant enzymes are essential for identifying potential metabolites of a drug candidate. When a deuterated version of a drug or its metabolite, such as 7-Hydroxy Alosetron-d3, is used, it simplifies the identification of metabolic products in complex biological matrices.

The mass shift introduced by the deuterium atoms allows for the easy differentiation of the deuterated compound and its metabolites from endogenous components of the in vitro system. This is particularly useful in identifying novel or unexpected metabolic pathways. By comparing the metabolic profiles of the non-deuterated and deuterated compounds, researchers can gain a comprehensive understanding of the biotransformation of alosetron.

Hypothetical Data Table: Metabolites of Alosetron Identified in Human Liver Microsomes.

MetaboliteBiotransformation Pathway
6-Hydroxy AlosetronAromatic Hydroxylation
N-Desmethyl AlosetronN-Demethylation
Alosetron N-OxideN-Oxidation
7-Hydroxy Alosetron Aromatic Hydroxylation

In vivo microdialysis is a powerful technique for measuring unbound drug and metabolite concentrations in the interstitial fluid of specific tissues in freely moving animals. When coupled with a sensitive bioanalytical method utilizing a deuterated internal standard like 7-Hydroxy Alosetron-d3, microdialysis can provide real-time information on the pharmacokinetics of alosetron and its metabolites at the site of action.

The use of a deuterated internal standard in the microdialysis perfusate can also be used to determine the in vivo recovery of the microdialysis probe, a critical parameter for accurate quantification of tissue concentrations. Furthermore, in tissue distribution studies, the administration of a deuterated form of alosetron allows for the differentiation between the administered drug and any pre-existing endogenous compounds with similar structures, providing a clear picture of the drug's distribution and accumulation in various organs and tissues.

Assessment of Metabolic Stability and Biotransformation in Preclinical Drug Discovery

The metabolic stability of a drug is a key determinant of its half-life and oral bioavailability. In vitro assays using liver microsomes or hepatocytes are routinely used to assess the rate of metabolism of a new chemical entity. The inclusion of a deuterated internal standard, such as 7-Hydroxy Alosetron-d3, for the quantification of the parent drug and its metabolites over time enhances the reliability of these assays.

By accurately measuring the disappearance of the parent drug and the formation of its metabolites, researchers can calculate key parameters such as intrinsic clearance and metabolic half-life. This information is crucial for predicting the in vivo pharmacokinetic profile of the drug and for selecting candidates with desirable metabolic properties for further development. The use of deuterated standards helps to ensure that the data generated from these preclinical assessments of biotransformation are robust and reliable.

Contribution to Understanding Drug-Drug Interactions at the Metabolic Level (Preclinical)

Preclinical DDI studies are essential for identifying potential risks before a drug candidate is administered to humans. These investigations often utilize in vitro models, such as human liver microsomes, which contain the primary enzymes responsible for drug metabolism. For Alosetron, these enzymes are predominantly from the cytochrome P450 (CYP) superfamily.

Detailed research has identified the specific CYP isoenzymes responsible for the biotransformation of Alosetron. In vitro studies have demonstrated that its metabolism is mediated by several enzymes, with major and minor pathways that can be influenced by other drugs. The primary routes of metabolism involve CYP1A2, with smaller contributions from CYP3A4 and CYP2C9. nih.gov The use of deuterated standards, which behave identically to the unlabeled drug in these enzymatic systems but are distinguishable by mass spectrometry, allows for precise measurement of metabolic activity and inhibition.

By incubating Alosetron with human liver microsomes in the presence of various known CYP inhibitors, researchers can determine the degree to which each enzyme contributes to its breakdown. The formation of key metabolites, such as 7-Hydroxy Alosetron, can be quantified. A significant reduction in the formation of 7-Hydroxy Alosetron in the presence of a specific CYP inhibitor indicates that the inhibited enzyme plays a crucial role in that particular metabolic pathway.

Detailed Research Findings:

Preclinical assessments have established that the potential for clinically significant drug-drug interactions with Alosetron is high, primarily due to its reliance on CYP1A2 for clearance. nih.gov

CYP1A2 Inhibition: This is the most significant pathway for potential DDIs. Strong inhibitors of CYP1A2 can dramatically reduce the metabolism of Alosetron, leading to substantially elevated plasma concentrations. Preclinical models predict that co-administration with potent CYP1A2 inhibitors would result in a large increase in exposure to Alosetron. This has been confirmed in clinical settings where the potent CYP1A2 inhibitor fluvoxamine was shown to increase Alosetron's systemic exposure (AUC) by approximately 6-fold and prolong its half-life by 3-fold. nih.gov

CYP3A4 Inhibition: While a minor pathway, inhibition of CYP3A4 can also impact Alosetron metabolism. Strong inhibitors of this enzyme are predicted to cause a modest increase in Alosetron plasma levels. For instance, co-administration with the strong CYP3A4 inhibitor ketoconazole resulted in a 29% increase in Alosetron's mean AUC in clinical studies, a finding consistent with preclinical predictions. nih.gov

CYP2C9 Inhibition: The contribution of CYP2C9 to Alosetron metabolism is also considered minor. While inhibitors of this enzyme could theoretically affect Alosetron clearance, the impact is expected to be less significant than that of CYP1A2 or CYP3A4 inhibitors.

The following data tables summarize the expected impact of inhibitors on Alosetron metabolism based on preclinical in vitro assessments. The quantification of metabolites like 7-Hydroxy Alosetron-d3 is central to generating such data.

Table 1: Impact of CYP1A2 Inhibitors on Alosetron Metabolism (Preclinical Projection)

Inhibitor Class Example Inhibitor Target Enzyme Predicted Effect on Alosetron Metabolism Expected Impact on 7-Hydroxy Alosetron Formation
Strong Fluvoxamine CYP1A2 Significant Inhibition Substantial Decrease
Moderate Ciprofloxacin CYP1A2 Moderate Inhibition Moderate Decrease

| Weak | Caffeine | CYP1A2 | Weak to negligible inhibition | Minor to negligible decrease |

Table 2: Impact of CYP3A4 and CYP2C9 Inhibitors on Alosetron Metabolism (Preclinical Projection)

Inhibitor Class Example Inhibitor Target Enzyme Predicted Effect on Alosetron Metabolism Expected Impact on 7-Hydroxy Alosetron Formation
Strong Ketoconazole CYP3A4 Minor to Moderate Inhibition Minor to Moderate Decrease
Moderate Diltiazem CYP3A4 Minor Inhibition Minor Decrease

| Strong | Fluconazole | CYP2C9 | Minor Inhibition | Minor Decrease |

These preclinical findings, enabled by the use of analytical standards like 7-Hydroxy Alosetron-d3, are vital. They allow for the classification of DDI risk and inform clinical study design and prescribing guidelines. By understanding which enzymatic pathways are critical, clinicians can avoid co-prescribing Alosetron with drugs that are potent inhibitors of those pathways, thereby preventing potentially harmful elevations in drug concentration.

7 Hydroxy Alosetron D3 As a Pharmaceutical Reference Standard

Role in Quality Control (QC) and Quality Assurance (QA) of Alosetron and its Related Substances

In the realm of pharmaceutical Quality Control (QC) and Quality Assurance (QA), reference standards are indispensable for the accurate identification and quantification of the active pharmaceutical ingredient (API), as well as any impurities or related substances. 7-Hydroxy Alosetron is a known metabolite of Alosetron, and its presence in the final drug product must be monitored to ensure it does not exceed established safety thresholds.

The deuterated version, 7-Hydroxy Alosetron-d3, is particularly useful as an internal standard in chromatographic and mass spectrometric methods. When analyzing batches of Alosetron, a known quantity of 7-Hydroxy Alosetron-d3 can be added to the sample. Because it is chemically identical to the non-labeled 7-Hydroxy Alosetron, it behaves similarly during sample preparation and analysis. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished by a mass spectrometer. This enables precise quantification of the 7-Hydroxy Alosetron impurity, as any variability in the analytical procedure will affect both the standard and the analyte equally, leading to a more accurate measurement.

Key QC/QA Applications:

Impurity Profiling: Used to confirm the identity of the 7-Hydroxy Alosetron peak in chromatograms of Alosetron drug substance and drug product.

Quantitative Analysis: Serves as an internal standard for the precise measurement of 7-Hydroxy Alosetron levels to ensure they are within the limits set by regulatory bodies.

Stability Studies: Employed in forced degradation studies to track the formation of 7-Hydroxy Alosetron under various stress conditions (e.g., heat, light, acid, base), helping to establish the degradation pathways and shelf-life of the drug product.

Application in Analytical Method Development and Validation for Pharmaceutical Products

The development of robust and reliable analytical methods is a cornerstone of pharmaceutical science. 7-Hydroxy Alosetron-d3 plays a significant role in the development and validation of methods for the analysis of Alosetron and its related substances, as stipulated by guidelines from the International Council for Harmonisation (ICH).

During method development, 7-Hydroxy Alosetron-d3 can be used to optimize the separation of the 7-Hydroxy Alosetron impurity from the parent drug, Alosetron, and other potential impurities. Its distinct mass spectrometric signature ensures that the method can selectively detect and quantify this specific metabolite.

In method validation, this reference standard is essential for establishing key performance parameters:

Specificity/Selectivity: Demonstrating that the analytical method can unequivocally assess the 7-Hydroxy Alosetron in the presence of other components, such as the API and other impurities.

Accuracy: The recovery of a known amount of 7-Hydroxy Alosetron-d3 spiked into a sample matrix is measured to determine the accuracy of the method.

Precision: The method's precision is assessed by repeatedly analyzing samples containing 7-Hydroxy Alosetron-d3 to ensure consistent and reproducible results.

Linearity: A calibration curve is generated using a series of known concentrations of the reference standard to demonstrate a linear relationship between concentration and analytical response.

Limit of Quantitation (LOQ) and Limit of Detection (LOD): The reference standard is used to determine the lowest concentration of 7-Hydroxy Alosetron that can be reliably quantified and detected, respectively.

The following tables illustrate typical data generated during the validation of an analytical method using 7-Hydroxy Alosetron-d3.

Table 1: Linearity and Range

Concentration (ng/mL) Peak Area Response (Mean)
1 1,520
5 7,480
10 15,100
25 37,650
50 75,200
100 150,500

| Correlation Coefficient (r²) | 0.9995 |

Table 2: Accuracy (Recovery)

Spiked Concentration (ng/mL) Measured Concentration (Mean, n=3) Recovery (%)
5.0 4.95 99.0
50.0 50.5 101.0

Table 3: Precision (Intra-day and Inter-day)

Concentration (ng/mL) Intra-day RSD (%) (n=6) Inter-day RSD (%) (n=18, 3 days)
5.0 1.8 2.5
50.0 1.2 1.9

Ensuring Traceability and Comparability in Research and Development

In the lengthy and complex process of drug research and development (R&D), it is crucial to ensure that analytical results are traceable and comparable across different laboratories, instruments, and time points. A well-characterized reference standard like 7-Hydroxy Alosetron-d3 provides a common point of reference, or a "metrological anchor," that allows for the standardization of analytical measurements.

By using the same batch of a certified reference standard, a company can ensure that the results from its R&D labs are comparable to those from its manufacturing QC labs, as well as any third-party contract research organizations. This is vital for making informed decisions throughout the drug development lifecycle, from early formulation studies to late-stage clinical trials.

The use of a stable, isotopically labeled standard also helps in bridging results from different analytical techniques. For instance, the quantification of 7-Hydroxy Alosetron by a liquid chromatography-ultraviolet (LC-UV) detection method can be compared to that of a more sensitive liquid chromatography-mass spectrometry (LC-MS) method, with 7-Hydroxy Alosetron-d3 serving as the common calibrator. This ensures consistency and reliability of the data, which is critical for regulatory submissions.

Reference Standard Characterization and Certification

For a compound to be used as a pharmaceutical reference standard, its identity and purity must be unequivocally established. The characterization and certification of 7-Hydroxy Alosetron-d3 involve a battery of analytical tests to confirm its structure and assess its purity.

Structural Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the deuterium labels.

Mass Spectrometry (MS): To verify the molecular weight and isotopic enrichment.

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): To determine the chromatographic purity.

Thermogravimetric Analysis (TGA): To measure the content of water and residual solvents.

Quantitative NMR (qNMR): To determine the absolute purity or potency of the standard.

Upon completion of these tests, a Certificate of Analysis (CoA) is issued. This document provides a comprehensive summary of the characterization data and certifies the identity, purity, and potency of the reference standard. The CoA is a critical document for regulatory compliance and ensures that the standard is suitable for its intended use in pharmaceutical analysis.

Table 4: Example Certificate of Analysis Data for 7-Hydroxy Alosetron-d3

Test Method Specification Result
Appearance Visual White to off-white solid Conforms
Identity ¹H NMR, MS, IR Conforms to structure Conforms
Chromatographic Purity HPLC ≥ 98.0% 99.5%
Water Content Karl Fischer Titration ≤ 1.0% 0.2%
Residual Solvents Gas Chromatography Meets USP <467> limits Conforms

| Assay (as is) | Mass Balance | Report Value | 99.3% |

Future Research Directions and Translational Perspectives for Deuterated Metabolites

Development of Novel Deuteration Methodologies for Complex Metabolites

The synthesis of isotopically labeled compounds with high precision is fundamental to their application. The resurgence of interest in deuterated pharmaceuticals has spurred the development of new synthetic methods that offer greater control over the site and level of deuterium (B1214612) incorporation, which is particularly crucial for complex heterocyclic structures like that of 7-Hydroxy Alosetron-d3. nih.gov

Historically, methods for deuteration sometimes resulted in complex mixtures of isotopologues and isotopomers due to issues like H/D scrambling. acs.org Modern approaches, however, provide highly chemoselective and stereoselective deuteration. nih.gov Late-stage C–H functionalization via hydrogen isotope exchange (HIE) is one such advanced strategy that allows for the direct replacement of hydrogen with deuterium in a finished molecule. acs.org Another promising frontier is the use of organometallic catalysts, such as those based on tungsten or palladium, which can enable regio- and stereoselective deuteration of arenes and other functional groups under mild conditions. acs.orgacs.org For a molecule like 7-Hydroxy Alosetron-d3, these precise methods are essential to ensure that the deuterium atoms are located exclusively at the intended positions (the d3-methyl group), preserving the compound's structural integrity for use as an accurate analytical standard. The combination of selective deuteration and functionalization of scaffolds like pyridine (B92270) significantly broadens the accessibility of specifically deuterated derivatives. nih.gov

Table 1: Comparison of Modern Deuteration Methodologies

MethodologyMechanismKey AdvantagesApplicability to Complex Molecules
Palladium-Catalyzed C–H DeuterationUses D2 gas as the isotope donor with an oxidant to facilitate catalyst turnover. acs.orgHighly chemoselective for specific positions (e.g., benzylic C-H bonds); avoids deuterated solvents. acs.orgHigh; allows for late-stage functionalization without altering the core structure.
Organometallic Complex-Mediated DeuterationCoordination of the substrate to a metal center (e.g., tungsten) activates specific C-H bonds for sequential H/D exchange. acs.orgOffers exceptional regio- and stereoselectivity, enabling the synthesis of single, pure isotopomers. acs.orgVery high; suitable for creating precise deuteration patterns on heterocyclic and carbocyclic rings.
Hydrogen Isotope Exchange (HIE)Catalytic exchange of hydrogen atoms with deuterium from a deuterium source.Can be applied late in the synthetic route, minimizing the need for de novo synthesis of the labeled compound. acs.orgModerate to high, depending on the catalyst and substrate; potential for non-specific labeling must be controlled.

Integration of Deuterated Metabolites in Systems Pharmacology Models

Systems pharmacology aims to understand the effects of drugs on the body through the lens of complex biological networks. nih.gov Metabolic network models, such as the comprehensive Recon2 reconstruction of human metabolism, are central to this approach. nih.gov These models map the intricate web of biochemical reactions, and changes in metabolite concentrations serve as sensitive readouts of a system's physiological state. nih.govnih.gov

Deuterated metabolites like 7-Hydroxy Alosetron-d3 are critical for the advancement of systems pharmacology. Their primary role is to enable highly accurate and precise quantification of their non-deuterated counterparts in biological samples. This accurate data is essential for parameterizing and validating kinetic models of drug metabolism and transport. By using a stable isotope-labeled internal standard, researchers can minimize analytical variability and confidently measure subtle changes in metabolite levels that arise from drug administration, genetic differences, or disease states. researchgate.net

Future applications will see deuterated metabolites used more directly as tracers in metabolic flux analysis. By administering a deuterated parent drug and tracking the appearance and flow of its labeled metabolites, researchers can delineate complex metabolic pathways in real-time and quantify the contributions of different biotransformation routes. researchgate.net This information provides a dynamic view of drug disposition that can be integrated into systems pharmacology models to improve their predictive power regarding drug efficacy and potential drug-drug interactions.

Advancements in Automated Analytical Platforms for High-Throughput Metabolite Quantitation

The scale of modern metabolomics and systems pharmacology studies, which can involve thousands of samples, necessitates analytical platforms that offer both high speed and high accuracy. nih.govescholarship.org The quantification of deuterated metabolites, while conceptually straightforward, requires sophisticated instrumentation to achieve the necessary sensitivity and throughput.

Mass spectrometry (MS), coupled with separation techniques like gas chromatography (GC) and liquid chromatography (LC), is the cornerstone of metabolite quantification. researchgate.net However, recent advancements have focused on automating and accelerating this process. High-throughput platforms such as the Agilent RapidFire system, which couples automated solid-phase extraction (SPE) with triple quadrupole mass spectrometry, can analyze samples in seconds rather than minutes. escholarship.org Flow injection-mass spectrometry (FI-MS) is another technique capable of collecting high-quality data in under a minute per sample. nih.gov

These automated platforms are complemented by sophisticated software for data processing. researchgate.netscispace.com For instance, the R package MRMAnalyzer was developed to automatically process large datasets from multiple reaction monitoring (MRM) experiments—the gold standard for targeted quantification—without manual intervention. researchgate.net Such automated workflows, from sample preparation to data analysis, are crucial for leveraging the precision of deuterated standards like 7-Hydroxy Alosetron-d3 in large-scale studies, ensuring high repeatability and data quality. nih.govscispace.com

Table 2: High-Throughput Mass Spectrometry Platforms for Metabolite Quantitation

PlatformPrincipleTypical ThroughputKey Features
LC-MS/MSLiquid chromatography separation followed by tandem mass spectrometry.Minutes per sampleHigh selectivity and sensitivity; gold standard for targeted quantitation. researchgate.net
Agilent RapidFireAutomated solid-phase extraction (SPE) followed by direct injection into the mass spectrometer. escholarship.org5-10 seconds per sample escholarship.orgEliminates chromatographic separation, enabling very high speed. escholarship.org
Flow Injection-MS (FI-MS)Direct injection of the sample into the mass spectrometer without chromatographic separation. nih.gov< 1 minute per sample nih.govRapid analysis, but may be more susceptible to matrix effects than LC-MS. escholarship.org
Ion Mobility Spectrometry-MS (IMS-MS)Separates ions based on their size and shape in the gas phase before mass analysis. escholarship.orgSeconds per sampleAdds another dimension of separation, increasing peak capacity and confidence in identification. escholarship.org

Expanding the Application of Deuterated Metabolites Beyond Quantitative Analysis

While the primary role of compounds like 7-Hydroxy Alosetron-d3 is as an internal standard, the technology of deuteration has far broader translational applications in medicinal chemistry. researchgate.net The substitution of hydrogen with deuterium creates a C-D bond that is stronger than the corresponding C-H bond. This difference can slow the rate of chemical reactions that involve breaking this bond, a phenomenon known as the kinetic isotope effect (KIE). researchgate.netresearchgate.net

Medicinal chemists have leveraged the KIE to strategically improve the metabolic profiles of drugs. nih.gov By replacing hydrogen atoms at known sites of metabolic attack ("soft spots") with deuterium, it is possible to slow down the rate of metabolic clearance. nih.govresearchgate.net This "deuterium switch" can lead to several therapeutic benefits:

Reduced Formation of Toxic Metabolites: If a metabolic pathway leads to a reactive or toxic metabolite, deuteration can block or attenuate this pathway, improving the drug's safety profile. unito.ituniupo.it

Altered Metabolic Pathways: Slowing one metabolic pathway can sometimes redirect the drug's metabolism down alternative, more favorable routes, an effect known as metabolic shunting. nih.gov

This strategy has led to the development and FDA approval of deuterated drugs like deutetrabenazine and deucravacitinib, which offer tangible clinical advantages over their non-deuterated predecessors. nih.gov Therefore, while 7-Hydroxy Alosetron-d3 serves as an analytical tool, the underlying principle of its creation points toward a powerful strategy for designing novel therapeutics with optimized disposition and safety profiles. researchgate.net

Q & A

Q. How can researchers integrate fragmented data from disparate studies on 7-Hydroxy Alosetron-d3?

  • Methodological Answer : Use data harmonization tools (e.g., standardized ontologies for LC-MS parameters) and meta-analysis software (e.g., RevMan). Apply multivariate statistics to identify correlations between experimental variables (e.g., column type, ionization mode) and reported outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.